2-Chloro-6-methoxyquinazoline
Overview
Description
2-Chloro-6-methoxyquinazoline is a heterocyclic organic compound and a derivative of quinazoline . It has a molecular weight of 194.618 and a molecular formula of C9H7ClN2O .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methoxyquinazoline consists of a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring. It has a chlorine atom at the 2nd position and a methoxy group (-OCH3) at the 6th position .Physical And Chemical Properties Analysis
2-Chloro-6-methoxyquinazoline has a density of 1.3±0.1 g/cm3, a boiling point of 294.5±22.0 °C at 760 mmHg, and a flash point of 131.9±22.3 °C . Its exact mass is 194.024689, and it has a LogP value of 2.07, indicating its lipophilicity .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : 2-Chloro-6-methoxyquinazoline and its derivatives have been synthesized through various methods, involving steps like substitution, nitration, reduction, cyclization, and chlorination. These processes have proven effective for creating complex quinazoline compounds with specific properties (Wang et al., 2015).
Structural Characterization : The synthesized compounds undergo rigorous structural confirmation using techniques like NMR and mass spectrometry. This ensures the accuracy of the molecular structure and composition of these compounds (Cai et al., 2019).
Medical and Biological Applications
Anticancer Potential : Some derivatives of 2-Chloro-6-methoxyquinazoline have shown promising results as apoptosis inducers and possess potential as anticancer agents. They have been found effective in various cancer cell lines and mouse xenograft models (Sirisoma et al., 2009).
Antimicrobial Activity : Certain synthesized compounds of 2-Chloro-6-methoxyquinazoline have exhibited significant antimicrobial properties. This includes effectiveness against bacterial and fungal species, highlighting its potential in developing new antimicrobial agents (Shaikh, 2013).
Advanced Material Development
Chemical Sensing : Derivatives of 2-Chloro-6-methoxyquinazoline have been used in the development of chemical sensors. For instance, they have been employed in creating sensors for detecting specific metal ions, such as cadmium, in various environments (Prodi et al., 2001).
Improved Synthesis for Drug Development : Modifications in the synthesis process of 2-Chloro-6-methoxyquinazoline derivatives have been explored to enhance the efficiency and yield of these compounds. This is crucial for their potential use in drug discovery and pharmaceutical applications (Nishimura & Saitoh, 2016).
Imaging and Diagnosis
- PET Imaging Agents : Certain 4-aminoquinazoline derivatives, related to 2-Chloro-6-methoxyquinazoline, have been synthesized and evaluated as potential PET imaging agents for tumor detection. This highlights the role of these compounds in advanced medical imaging techniques (Chen et al., 2012).
properties
IUPAC Name |
2-chloro-6-methoxyquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-2-3-8-6(4-7)5-11-9(10)12-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHDIWOWDNCSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CN=C(N=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731367 | |
Record name | 2-Chloro-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxyquinazoline | |
CAS RN |
850424-11-2 | |
Record name | 2-Chloro-6-methoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850424-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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